

1-Benzofuran-7-sulfonyl Chloride: Structural Dynamics & Synthetic Utility[1]

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Compound of Interest

Compound Name: 1-Benzofuran-7-sulfonyl chloride

CAS No.: 1191030-88-2

Cat. No.: B1522385

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Executive Summary

1-Benzofuran-7-sulfonyl chloride (CAS: 1191030-88-2) represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomer, the 5-sulfonyl chloride.[1] As a bioisostere of 7-substituted indoles, this electrophile serves as a critical building block for introducing the benzofuran moiety into sulfonamide-based pharmacophores. [1]

This guide analyzes the structural nuances of the C7 position, provides a high-fidelity synthetic pathway ensuring regiochemical purity, and details standardized protocols for its application in drug discovery, specifically targeting 5-HT receptor antagonists and kinase inhibitors.[1]

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*CRITICAL DISTINCTION: Do not confuse this molecule with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride), a standard protecting group reagent in peptide synthesis.[1] The **1-benzofuran-7-sulfonyl chloride** discussed here is an aromatic scaffold, not a transient protecting group.[1]*

Part 1: Structural Analysis & Physiochemical Properties[1]

Molecular Architecture

The **1-benzofuran-7-sulfonyl chloride** molecule consists of a fused benzene and furan ring system.[1] The placement of the chlorosulfonyl group at the C7 position—adjacent to the furan oxygen—imparts unique electronic and steric properties compared to the more accessible C5 isomer.



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Stability Profile

- **Hydrolytic Sensitivity: High.**[1] The sulfonyl chloride moiety is prone to rapid hydrolysis in the presence of moisture, generating the corresponding sulfonic acid (1-benzofuran-7-sulfonic acid) and HCl.[1]

- Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: Synthetic Pathways & Regiocontrol[1]

The Regioselectivity Challenge

Direct chlorosulfonation of benzofuran using chlorosulfonic acid (

) predominantly yields the 5-isomer due to the para-directing influence of the ether oxygen on the benzene ring. Accessing the 7-isomer requires a "Directed Metalation" strategy or the use of pre-functionalized precursors to ensure regiochemical purity.[1]

Recommended Synthetic Route: Lithiation-Sulfinylation

The most reliable route for research-grade synthesis involves a lithium-halogen exchange on 7-bromobenzofuran, followed by quenching with sulfur dioxide and subsequent oxidation/chlorination.[1]

Step-by-Step Mechanism:

- Precursor Synthesis: 7-Bromobenzofuran is prepared from o-bromophenol via alkylation with bromoacetaldehyde diethyl acetal and acid-catalyzed cyclization.[1][2]
- Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C generates the 7-lithiobenzofuran species.[1]
- Sulfinylation: Quenching with sulfur dioxide gas yields the lithium sulfinate intermediate.[1]
- Chlorination: Treatment with N-chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) converts the sulfinate to the sulfonyl chloride.[1]

Visualization of Synthetic Logic

The following diagram illustrates the pathway to ensure C7 regioselectivity, avoiding the C5 byproduct common in direct electrophilic aromatic substitution.



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Figure 1: Directed lithiation strategy ensures substitution at the C7 position, bypassing the natural C5 preference of electrophilic aromatic substitution.[1]

Part 3: Reactivity & Experimental Protocols

Standard Operating Procedure: Sulfonamide Coupling

The primary utility of this scaffold is coupling with primary or secondary amines to generate sulfonamides.

Reagents:

- **1-Benzofuran-7-sulfonyl chloride** (1.0 equiv)[1]
- Amine (Nucleophile) (1.1 equiv)[1]
- Triethylamine () or Pyridine (2.0 equiv)[1]
- Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

- Setup: Flame-dry a round-bottom flask and purge with Argon. Add the amine and base (

) to anhydrous DCM.

- Addition: Cool the solution to 0°C. Dissolve **1-benzofuran-7-sulfonyl chloride** in a minimal amount of DCM and add dropwise to the amine solution.
 - Expert Insight: Slow addition at 0°C is critical to minimize hydrolysis from trace moisture and to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of the chloride via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]
- Workup: Quench with 1M HCl (to neutralize excess amine/base). Extract with DCM (3x).[1][3] Wash organic layer with Brine, dry over
, and concentrate.[1][4]
- Purification: Flash column chromatography (typically Silica gel).[1]

Workflow Visualization



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Figure 2: Standardized workflow for coupling **1-benzofuran-7-sulfonyl chloride** with amines.

Part 4: Medicinal Chemistry Applications[1][5][6][7][8]

Pharmacophore Utility

The 1-benzofuran-7-sulfonyl moiety acts as a lipophilic, aromatic anchor in drug design.[1]

- 5-HT₆ Receptor Antagonists: Sulfonamides derived from benzofuran have shown affinity for serotonin receptors.[1] The 7-position substitution mimics the N1-position of indole or the C8-position of quinoline, exploring unique pockets in the receptor binding site.[1]
- Kinase Inhibition: The planar benzofuran ring can participate in stacking interactions within the ATP-binding pocket of kinases.[1] The sulfonyl group provides a rigid linker that orients the variable amine region toward the solvent-exposed area or specific hinge residues.[1]

Bioisosterism

In "scaffold hopping" exercises, **1-benzofuran-7-sulfonyl chloride** is often used to replace:

- 1-Indolesulfonyl chlorides: Improving metabolic stability by removing the indole NH (prone to oxidation).[1]
- Naphthalene-1-sulfonyl chlorides: Reducing lipophilicity (LogP) slightly while maintaining the bicyclic aromatic footprint.[1]

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